2-Methyl-1-phenyl-2-(pyrazin-2-yl)propan-1-one
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Overview
Description
2-Methyl-1-phenyl-2-(pyrazin-2-yl)propan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a phenyl group, a pyrazinyl group, and a methyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-2-(pyrazin-2-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where a pyrazinyl ketone is formed by reacting pyrazine with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the Grignard reaction, where a pyrazinyl magnesium bromide is reacted with a phenyl ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenyl-2-(pyrazin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and pyrazinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Methyl-1-phenyl-2-(pyrazin-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenyl-2-(pyrazin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: Similar in structure but lacks the pyrazinyl group.
2-Methyl-1-phenylpropan-1-one: Similar but without the pyrazinyl group.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Contains a pyrazolin ring instead of a pyrazinyl group.
Uniqueness
2-Methyl-1-phenyl-2-(pyrazin-2-yl)propan-1-one is unique due to the presence of both phenyl and pyrazinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
109243-38-1 |
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Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-methyl-1-phenyl-2-pyrazin-2-ylpropan-1-one |
InChI |
InChI=1S/C14H14N2O/c1-14(2,12-10-15-8-9-16-12)13(17)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
QLIGOZFZBQCNHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=CN=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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